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Compound of Interest

Compound Name: 4-Ethyl-2'-methoxybenzophenone

CAS No.: 82520-38-5

Cat. No.: B1345408

Get Quote

Content Type: Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug

Discovery Researchers Subject: 4-Ethyl-2'-methoxybenzophenone (CAS: N/A - Custom

Intermediate) Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol

Introduction & Synthetic Context
In the development of diaryl ketone scaffolds for pharmacological applications (e.g., UV filters,

photo-initiators, or kinase inhibitors), the precise regio-chemistry of substituents is critical. 4-
Ethyl-2'-methoxybenzophenone presents a classic structural elucidation challenge:

distinguishing between a para-substituted ring and an ortho-substituted ring within the same

molecule.[1]

This guide provides a rigorous framework for characterizing this specific derivative. Unlike

standard catalog compounds, this molecule requires a "first-principles" approach to validation,

relying on the distinct splitting patterns of the ethyl and methoxy groups and the fragmentation

logic of the benzophenone core.
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Sample Preparation Protocol
Solvent Choice: For NMR, CDCl₃ (Chloroform-d) is the standard.[1] If solubility is poor or

OH/NH exchange is suspected (not applicable here, but good practice), DMSO-d₆ is the

alternative.

Purity Check: Ensure sample is >95% pure via HPLC or TLC before spectral acquisition to

avoid assigning impurity peaks (e.g., unreacted 4-ethylbenzoyl chloride) to the product.

Mass Spectrometry (MS): Fragmentation Logic[2]
Mass spectrometry provides the first "Go/No-Go" decision gate.[1] For benzophenones,

Electron Impact (EI) ionization is preferred to observe characteristic

-cleavage.[1]

Predicted Fragmentation Pattern (EI, 70 eV)
The molecular ion (

) is expected at m/z 240.[1] The fragmentation is driven by

-cleavage on either side of the carbonyl group, generating acylium ions.
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Ion Type m/z (approx) Mechanism / Origin Diagnostic Value

Molecular Ion (

)
240

Parent molecule

radical cation
Confirms MW.[1]

Fragment A 135
[2-Methoxybenzoyl]⁺ (

-cleavage)

Critical: Proves the

methoxy is on the

benzoyl fragment.[1]

Fragment B 133
[4-Ethylbenzoyl]⁺ (

-cleavage)

Critical: Proves the

ethyl is on the other

ring.[1]

Fragment C 107
[2-Methoxyphenyl]⁺

(Loss of CO from A)

Secondary

confirmation of Ring

B.

Fragment D 105
[4-Ethylphenyl]⁺ (Loss

of CO from B)[1]

Secondary

confirmation of Ring

A.

Fragment E 77 [Phenyl]⁺

Common aromatic

background (less

diagnostic).[1]

Analyst Note: The presence of m/z 135 and 133 is the "fingerprint" of this specific isomer. If you

observe m/z 105 (Benzoyl) instead, you may have lost the methoxy group or synthesized the

wrong isomer.

Infrared Spectroscopy (IR): Functional Group
Validation
IR is used here primarily to confirm the ketone functionality and the ether linkage, and to

assess the electronic environment of the carbonyl.

Key Absorption Bands (KBr Pellet or ATR)
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Functional Group
Frequency (

)
Intensity Structural Insight

C=O[1][2] Stretch 1655 - 1665 Strong

Benzophenone

Carbonyl.Note:[1] 2-

substituted

benzophenones often

show a slight blue

shift (higher

wavenumber)

compared to

unsubstituted

benzophenone

(~1650) due to steric

twisting (loss of

coplanarity) which

reduces conjugation.

[1]

C-H Stretch (Ar) 3000 - 3100 Weak
Aromatic ring protons.

[1]

C-H Stretch (Alk) 2850 - 2980 Medium

Ethyl group (-

CH₂CH₃) and

Methoxy (-OCH₃).[1]

C-O-C Stretch 1240 - 1260 Strong

Aryl Alkyl Ether.

Asymmetric stretch of

the methoxy group

attached to the ring.

Oop Bending 740 - 760 Strong

Ortho-substitution.

Characteristic of the

1,2-disubstituted ring

(Ring B).[1]
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Nuclear Magnetic Resonance (NMR): The Definitive
Proof
This is the primary method for confirming the positions of the substituents.

¹H NMR (400 MHz, CDCl₃)
The spectrum is divided into three distinct regions: Aliphatic (Ethyl), Methoxy, and Aromatic.

Region A: The Ethyl Group (Ring A)
~1.25 ppm (3H, triplet,

Hz): Methyl protons (-CH₂CH₃).[1]

~2.70 ppm (2H, quartet,

Hz): Methylene protons (-CH₂CH₃).[1]

Logic: This clean triplet-quartet system confirms the ethyl group is intact.[1]

Region B: The Methoxy Group (Ring B)
~3.75 - 3.85 ppm (3H, singlet): Methoxy protons (-OCH₃).[1]

Logic: A sharp singlet integrates to 3 protons.[1]

Region C: Aromatic Region (6.8 - 7.8 ppm)
This is the most complex region.[1] You must distinguish the AA'BB' system of Ring A from the

ABCD system of Ring B.

Ring A (4-Ethylphenyl): AA'BB' System[1]

~7.28 ppm (2H, doublet,

Hz): Protons meta to Carbonyl (ortho to Ethyl).[1]

~7.75 ppm (2H, doublet,

Hz): Protons ortho to Carbonyl.[1] Deshielded by the C=O anisotropy.[1]
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Ring B (2-Methoxyphenyl): ABCD System

~6.9 - 7.0 ppm (2H, multiplet): H-3 (ortho to OMe) and H-5.[1] H-3 is strongly shielded by the
electron-donating methoxy group.[1]

~7.45 ppm (1H, triplet/multiplet): H-4 (para to OMe).

~7.5 - 7.6 ppm (1H, dd): H-6 (ortho to C=O). This proton is deshielded by the carbonyl but
less so than a standard benzophenone due to the steric twist caused by the methoxy group.

¹³C NMR (100 MHz, CDCl₃) - Predicted Shifts
Carbon Type (ppm) Assignment Logic

C=O 196 - 198 Diaryl ketone.[1]

C-O (Ar) 158 - 160
Ring B, C-2 (Attached to

OMe).[1]

C-Alk (Ar) 149 - 150
Ring A, C-4 (Attached to

Ethyl).[1]

Ar-C 111 - 135

Aromatic signals.[1] C-3 of

Ring B (ortho to OMe) will be

upfield (~111 ppm).[1]

-OCH₃ 55.5 Methoxy carbon.[1]

-CH₂- 28.9 Ethyl methylene.[1]

-CH₃ 15.2 Ethyl methyl.[1]

Validation Workflow
The following diagram illustrates the logical flow for confirming the structure of 4-Ethyl-2'-
methoxybenzophenone during a synthesis campaign.
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Caption: Decision tree for the structural validation of 4-Ethyl-2'-methoxybenzophenone,

prioritizing Mass Spec for molecular weight confirmation and NMR for regio-isomer

determination.
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To cite this document: BenchChem. [Comprehensive Structural Elucidation of 4-Ethyl-2'-
methoxybenzophenone: A Multi-Modal Spectroscopic Approach]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b1345408/docs#comprehensive-structural-elucidation-
of-4-ethyl-2-methoxybenzophenone-a-multi-modal-spectroscopic-approach]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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